molecular formula C21H17NO4 B12084607 Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate

Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate

Cat. No.: B12084607
M. Wt: 347.4 g/mol
InChI Key: UOJRQQKPAOUXLJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is an organic compound that features a biphenyl core with a nitro group and a phenylacetate ester

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-(4-nitro-3-phenylphenyl)-2-phenylacetate

InChI

InChI=1S/C21H17NO4/c1-26-21(23)20(16-10-6-3-7-11-16)17-12-13-19(22(24)25)18(14-17)15-8-4-2-5-9-15/h2-14,20H,1H3

InChI Key

UOJRQQKPAOUXLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate typically involves a multi-step process:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Phenylacetate Ester: The nitro-substituted biphenyl is then reacted with methyl phenylacetate under basic conditions to form the ester linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetate, facilitating nucleophilic attack on the biphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate can undergo reduction to form amino derivatives under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Amino derivatives of the biphenyl compound.

    Substitution: Various substituted biphenyl derivatives.

    Hydrolysis: Phenylacetic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to known bioactive compounds suggests that it may exhibit:

  • Antibacterial Activity : Research indicates that biphenyl derivatives can act as antibacterial agents. The nitro group in this compound may enhance its efficacy against certain bacterial strains by disrupting cellular processes .
  • Anti-inflammatory Properties : Compounds containing biphenyl moieties have been studied for their anti-inflammatory effects. This application is particularly relevant in treating chronic inflammatory diseases .

Case Studies

A study conducted on various biphenyl derivatives demonstrated that modifications to the biphenyl structure could lead to increased biological activity. This compound was among the compounds tested, showing promising results in inhibiting bacterial growth .

Materials Science

In materials science, this compound can be utilized as an intermediate in the synthesis of advanced materials. Its properties allow it to be incorporated into:

  • Polymer Synthesis : The compound can be used as a monomer or co-monomer in the production of functional polymers with enhanced thermal and mechanical properties.

Example Applications

Application AreaDescription
CoatingsUsed in formulating protective coatings with improved durability.
CompositesActs as a reinforcing agent in composite materials for automotive applications.

Environmental Chemistry

The environmental implications of this compound are also noteworthy. Studies have suggested that compounds with nitro groups can undergo photodegradation under UV light, leading to less persistent environmental pollutants.

Environmental Impact Studies

Research indicates that the degradation products of this compound are less toxic than the parent compound, suggesting potential for safer use in agricultural applications where environmental impact is a concern .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical techniques such as:

  • High Performance Liquid Chromatography (HPLC) : Used for quantifying concentrations in biological samples.

Analytical Methods Table

MethodologyApplication
HPLCQuantification of compound levels in biological matrices.
Mass SpectrometryIdentification and characterization of metabolites.

Mechanism of Action

The mechanism of action of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
  • Methyl 2-(6-amino-[1,1’-biphenyl]-3-yl)-2-phenylacetate
  • Methyl 2-(6-chloro-[1,1’-biphenyl]-3-yl)-2-phenylacetate

Uniqueness

Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is unique due to the position of the nitro group on the biphenyl core, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it a distinct compound for various applications.

Biological Activity

Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate, with the CAS number 1923267-38-2, is a compound of interest due to its potential biological activities. This article reviews its properties, synthesis, and biological effects based on available research.

  • Molecular Formula : C21_{21}H17_{17}N O4_{4}
  • Molecular Weight : 347.37 g/mol
  • Structural Characteristics : The compound features a biphenyl moiety with a nitro group and an ester functional group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl phenylacetate with a nitrobenzene derivative under basic conditions. A common method includes using t-BuOK in DMSO as a solvent, followed by extraction and purification steps to yield the desired product .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Molecular docking studies suggest that such compounds can interact effectively with target proteins in microorganisms. For instance, binding affinities were noted with proteins involved in cell division and metabolism in bacteria .

Target Protein Binding Affinity Function
Cell division protein kinase 7HighRegulates cell division
Chitinase BModerateInvolved in chitin degradation
Tyrosine phenol-lyaseLowCatalyzes phenolic compounds

These interactions indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated significant antiproliferative activity with GI50_{50} values in the nanomolar range against leukemia cells . The mechanism of action appears to involve the inhibition of tubulin assembly and induction of apoptosis, which is critical for cancer treatment strategies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound showed promising results in inhibiting growth at low concentrations, suggesting a potential application in treating resistant infections.
  • Cytotoxicity Profile : Another investigation focused on the cytotoxic effects of this compound on human leukemia cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

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